1-Cyclopentylpropane-1-thiol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H16S |
|---|---|
Molecular Weight |
144.28 g/mol |
IUPAC Name |
1-cyclopentylpropane-1-thiol |
InChI |
InChI=1S/C8H16S/c1-2-8(9)7-5-3-4-6-7/h7-9H,2-6H2,1H3 |
InChI Key |
OIFHUFPZTWYGFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCCC1)S |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Cyclopentylpropane 1 Thiol
Established Synthetic Routes and Reaction Conditions
Three principal methods have been established for the synthesis of thiols like 1-Cyclopentylpropane-1-thiol: nucleophilic substitution using thiolate anions, a two-step process mediated by thiourea (B124793), and radical hydrothiolation.
Nucleophilic substitution is a fundamental strategy for forming C-S bonds. thermofisher.com This approach involves the reaction of an appropriate alkyl halide with a sulfur nucleophile, such as a metal hydrosulfide (B80085). In the case of this compound, the precursor would be a 1-halo-1-cyclopentylpropane (e.g., 1-bromo-1-cyclopentylpropane).
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the thiolate anion directly displaces the halide leaving group. A common and effective sulfur source is sodium hydrosulfide (NaSH). vulcanchem.com The use of polar aprotic solvents, such as dimethylformamide (DMF), is typical for this type of reaction, and it is often conducted under reflux conditions to ensure completion. vulcanchem.com
General Reaction Scheme: C₃H₇(C₅H₉)CH-X + NaSH → C₃H₇(C₅H₉)CH-SH + NaX (where X = Cl, Br, I)
This method is direct and relies on the availability of the corresponding alkyl halide. The reactivity of the halide (I > Br > Cl) influences the reaction conditions required.
An alternative to the direct use of hydrosulfide salts is the thiourea-mediated synthesis. This two-step method is often preferred as it avoids the direct handling of volatile and odorous thiols until the final step and typically produces fewer disulfide byproducts. The synthesis of a structural isomer, 3-cyclopentylpropane-1-thiol, utilizes this pathway, which is adaptable for this compound.
The first step involves the reaction of the alkyl halide (e.g., 1-bromo-1-cyclopentylpropane) with thiourea in a solvent like ethanol (B145695), often with heating. This forms a stable, non-odorous S-alkylisothiouronium salt intermediate. In the second step, this salt is hydrolyzed, typically using a strong base like sodium hydroxide (B78521) (NaOH), to liberate the desired thiol.
Reaction Steps:
Salt Formation: C₃H₇(C₅H₉)CH-Br + (NH₂)₂C=S → [C₃H₇(C₅H₉)CH-S-C(NH₂)₂]⁺Br⁻
Hydrolysis: [C₃H₇(C₅H₉)CH-S-C(NH₂)₂]⁺Br⁻ + NaOH → C₃H₇(C₅H₉)CH-SH + Byproducts
This method provides a reliable route to thiols from alkyl halides and is noted for its applicability in both laboratory and industrial-scale production.
Radical hydrothiolation, also known as the thiol-ene reaction, offers a different strategic approach that begins with an alkene. wikipedia.org This reaction involves the addition of a thiol (R-SH), often hydrogen sulfide (B99878) (H₂S), across a carbon-carbon double bond. wikipedia.org For the synthesis of this compound, the starting material would be 1-cyclopentylpropene.
This reaction proceeds via a free-radical chain mechanism and is typically initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN). wikipedia.orgresearchgate.net A key feature of the radical hydrothiolation is its regioselectivity, which follows an anti-Markovnikov pattern. wikipedia.orgsci-hub.se This means the sulfur atom adds to the less substituted carbon of the double bond. To synthesize the target compound where the thiol is at the C1 position of the propane (B168953) chain (a secondary carbon), the alkene precursor must be designed accordingly. The reaction of propene with hydrogen sulfide under UV light, for instance, forms the thiol at the terminal carbon. vulcanchem.com
The mechanism involves the formation of a thiyl radical (HS•), which adds to the alkene to create a carbon-centered radical intermediate. This radical then abstracts a hydrogen atom from another H₂S molecule, propagating the chain and forming the final product. wikipedia.orgsci-hub.se
Development of Novel Synthetic Pathways and Reagents
While the aforementioned routes are well-established, research continues to yield novel pathways and reagents for more efficient, selective, and environmentally benign C-S bond formation. These modern methods, while not all yet documented specifically for this compound, represent the forefront of synthetic sulfur chemistry.
Recent advancements include visible-light-driven hydrothiolation reactions that operate under mild, catalyst- and additive-free conditions, offering a greener alternative to UV-initiated processes. uni-regensburg.de Another area of development is the use of novel catalytic systems. For example, cesium carbonate has been shown to be a highly effective catalyst for the stereoselective hydrothiolation of alkynes, a method that could potentially be adapted for thiol-ene reactions. organic-chemistry.org
Furthermore, transferring established reactions to continuous flow systems represents a significant process innovation. Flow chemistry can enhance safety, particularly when using toxic gases like H₂S or CO, improve mixing, and facilitate scaling up. nih.gov The cobalt-catalyzed carbonylation of thiols to amides has been successfully optimized in a flow system, demonstrating the potential for such technologies in thiol chemistry. nih.gov
Optimization of Reaction Parameters for Enhanced Yields and Purity
Achieving high yields and purity in any chemical synthesis requires careful optimization of reaction parameters. researchgate.net The choice of solvent, reaction temperature, and catalyst concentration can have a profound impact on the reaction outcome, influencing reaction rates and the formation of byproducts. nih.govresearchgate.net
The solvent plays a critical role in synthesis, particularly in nucleophilic substitution reactions. The solvent's polarity and ability to solvate ions can dramatically affect reaction rates. For instance, in the SN2 synthesis of thiols, polar aprotic solvents like DMF or acetonitrile (B52724) are often effective because they solvate the cation (e.g., Na⁺) but not the nucleophile (SH⁻), leaving it more reactive. vulcanchem.com In contrast, polar protic solvents like ethanol can hydrogen-bond with the nucleophile, reducing its reactivity. researchgate.net
Temperature is another crucial variable. While higher temperatures generally increase reaction rates, they can also promote side reactions, such as elimination in the case of alkyl halides, or decomposition of reactants and products. Finding the optimal temperature profile is key to maximizing the yield of the desired product while minimizing impurities. researchgate.net
The following interactive table provides a hypothetical example of how reaction conditions could be optimized for the nucleophilic substitution synthesis of this compound, demonstrating the interplay between solvent, temperature, and reaction yield.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | 25 | 24 | 35 |
| 2 | Ethanol | 78 (Reflux) | 12 | 58 |
| 3 | Acetonitrile | 25 | 24 | 45 |
| 4 | Acetonitrile | 82 (Reflux) | 8 | 75 |
| 5 | Dimethylformamide (DMF) | 25 | 12 | 60 |
| 6 | Dimethylformamide (DMF) | 100 | 6 | 92 |
| 7 | Dimethylformamide (DMF) | 150 | 6 | 85 (decomposition observed) |
Role of Catalysts and Additives in Reaction Efficiency
The synthesis of thiols, including this compound, often involves the nucleophilic substitution of an alkyl halide with a sulfur nucleophile. The efficiency of this transformation can be significantly enhanced through the use of catalysts and additives that accelerate reaction rates and improve yields.
Phase-transfer catalysts (PTCs) are particularly effective in this context, especially when the reaction involves two immiscible phases, such as an aqueous solution of a sulfur salt and an organic solution of the alkyl halide precursor. ijirset.comwisdomlib.org PTCs, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the transfer of the nucleophile (e.g., hydrosulfide anion, HS⁻) from the aqueous phase to the organic phase where the reaction occurs. wisdomlib.orgcrdeepjournal.org This circumvents the low solubility of the ionic nucleophile in the organic solvent, leading to faster and more efficient reactions under milder conditions. ijirset.comsciensage.info
Tetra Butyl Ammonium Bromide (TBAB) is a commonly employed PTC that has demonstrated efficacy in the synthesis of various thiols from their corresponding halides. sciensage.info By forming an ion pair with the hydrosulfide anion, the catalyst makes the nucleophile more soluble and reactive in the organic phase, accelerating the SN2 displacement on the alkyl halide. wisdomlib.org The use of PTCs can lead to higher yields, shorter reaction times, and eliminate the need for harsh or expensive solvents. ijirset.comsciensage.info
In an alternative synthetic route involving the addition of hydrogen sulfide (H₂S) to an alkene (e.g., 1-cyclopentylpropene), acid catalysts are employed to promote the reaction and influence selectivity. ias.ac.inwikipedia.org Organic liquid acids such as alkyl sulfonic acids can increase the selectivity for the desired alkyl thiol product. ias.ac.in
Table 1: Effect of Phase-Transfer Catalyst on a Representative Thiol Synthesis This table illustrates the typical impact of a PTC on the synthesis of a thiol from an alkyl halide, based on general findings in the literature. Specific data for this compound synthesis is not publicly available.
| Condition | Catalyst | Reaction Time | Yield | Reference Principle |
|---|---|---|---|---|
| Uncatalyzed | None | Slow (hours to days) | Low to Moderate | wikipedia.orglibretexts.org |
| Catalyzed | Tetra Butyl Ammonium Bromide (TBAB) | Fast (minutes to hours) | Excellent | sciensage.info |
Mitigation of Side Reactions, Including Sulfide Byproduct Formation
A significant challenge in the synthesis of thiols via the reaction of alkyl halides with hydrosulfide anion is the formation of a sulfide byproduct (R-S-R'). libretexts.orgjove.com This occurs because the thiol product is itself nucleophilic (as the thiolate anion, RS⁻, under basic conditions) and can react with a second molecule of the alkyl halide starting material. jove.compressbooks.pub In the synthesis of this compound, this would result in the formation of di(1-cyclopentylprop-1-yl) sulfide.
The most effective and widely adopted method to mitigate this side reaction is the use of thiourea as the sulfur nucleophile instead of sodium hydrosulfide. wikipedia.orglibretexts.orglibretexts.org The reaction proceeds in two steps:
Isothiouronium Salt Formation : The alkyl halide reacts with thiourea in an SN2 reaction to form a stable alkyl isothiourea salt. wikipedia.orglibretexts.org This intermediate is not nucleophilic and does not react further with the alkyl halide, thus preventing the formation of the sulfide byproduct. libretexts.org
Hydrolysis : The alkyl isothiourea salt is then hydrolyzed, typically with an aqueous base, to yield the desired thiol. libretexts.orgpressbooks.pub
This two-step, one-pot process is highly effective for preparing primary and secondary thiols with minimal sulfide contamination. wikipedia.org
Table 2: Comparison of Nucleophiles for Thiol Synthesis to Mitigate Sulfide Byproduct This table provides a qualitative comparison based on established chemical principles for preventing sulfide byproduct formation.
| Sulfur Nucleophile | Intermediate | Primary Product | Major Byproduct | Reference Principle |
|---|---|---|---|---|
| Sodium Hydrosulfide (NaSH) | Thiolate anion (in situ) | Thiol (R-SH) | Sulfide (R-S-R') | jove.compressbooks.pub |
| Thiourea ((NH₂)₂C=S) | Alkyl isothiourea salt | Thiol (R-SH) | Minimal to none | wikipedia.orglibretexts.orglibretexts.org |
Scalability Considerations for Preparative and Industrial Applications
Translating a laboratory synthesis of this compound to a preparative or industrial scale requires careful consideration of reaction conditions, cost-effectiveness, and process safety.
Alternative industrial routes, such as the catalytic addition of hydrogen sulfide to alkenes, are also prominent for large-scale thiol production. wikipedia.org If 1-cyclopentylpropene is a readily available feedstock, this method could be a viable and direct route. However, it requires specialized equipment to handle gaseous H₂S under pressure and stringent control of the acidic catalyst to ensure high selectivity. ias.ac.in
Regardless of the synthetic route, large-scale production necessitates robust control over reaction parameters, particularly for exothermic reactions. vulcanchem.com Efficient heat management is crucial to prevent runaway reactions and ensure consistent product quality. Furthermore, purification is a key step in industrial applications. Fractional distillation is typically employed to isolate the target thiol from unreacted starting materials, byproducts like disulfides (formed from oxidation of the thiol), and residual catalyst. vulcanchem.com The development of scalable, efficient, and cost-effective methods is essential for the widespread adoption of compounds like this compound in various applications. urfu.ruwalshmedicalmedia.com
Elucidation of Reaction Mechanisms Involving 1 Cyclopentylpropane 1 Thiol
Oxidative Transformations of the Thiol Group
The sulfur atom in 1-Cyclopentylpropane-1-thiol, being in its lowest oxidation state (-2), is susceptible to oxidation by a range of oxidizing agents. These reactions can be controlled to yield specific products, from the dimeric disulfide to higher oxidation state sulfur oxyacids.
The most common oxidative transformation of thiols is their conversion to disulfides. In the case of this compound, this involves the formation of bis(1-cyclopentylpropyl) disulfide. This reaction is formally an oxidative coupling, where two thiol molecules are joined by a sulfur-sulfur bond.
The mechanism of this oxidation can proceed through different pathways depending on the oxidant and reaction conditions. In the presence of mild oxidizing agents like iodine (I₂) or air (O₂), the reaction is thought to proceed via a thiolate intermediate. A base can deprotonate the thiol to form the more nucleophilic thiolate anion, which then attacks the oxidizing agent. The resulting sulfenyl intermediate rapidly reacts with another thiolate molecule to form the disulfide.
Controlled oxidation is crucial to prevent the over-oxidation of the sulfur atom to higher oxidation states. A variety of reagents can be employed for this purpose.
| Oxidizing Agent | Typical Conditions | Product |
| Oxygen (O₂) | Base catalysis (e.g., NaOH, Et₃N), often with a metal catalyst (e.g., Cu²⁺) | bis(1-cyclopentylpropyl) disulfide |
| Hydrogen Peroxide (H₂O₂) | Stoichiometric amounts in a suitable solvent (e.g., ethanol) | bis(1-cyclopentylpropyl) disulfide |
| Iodine (I₂) | In a solvent like ethanol (B145695) or dichloromethane, often with a base | bis(1-cyclopentylpropyl) disulfide |
| Dimethyl sulfoxide (B87167) (DMSO) | Elevated temperatures | bis(1-cyclopentylpropyl) disulfide |
This table presents typical conditions for the oxidation of secondary thiols to disulfides and is representative for this compound.
Further oxidation of the sulfur atom in this compound can lead to the formation of sulfur oxyacids. This stepwise oxidation proceeds from the thiol to a sulfenic acid, then to a sulfinic acid, and finally to a sulfonic acid. researchgate.net Each step involves the addition of oxygen atoms to the sulfur.
1-Cyclopentylpropane-1-sulfenic acid: This is a highly reactive and generally unstable intermediate. It is the first product of the two-electron oxidation of the thiol.
1-Cyclopentylpropane-1-sulfinic acid: This is the product of the two-electron oxidation of the sulfenic acid.
1-Cyclopentylpropane-1-sulfonic acid: This is the most stable and highest oxidation state, resulting from the two-electron oxidation of the sulfinic acid. google.comnih.gov
Stronger oxidizing agents are required to achieve these higher oxidation states. chemistrysteps.com
| Oxidizing Agent | Target Product |
| Peroxy acids (e.g., m-CPBA) | Can yield sulfinic or sulfonic acids depending on stoichiometry and conditions |
| Potassium permanganate (B83412) (KMnO₄) | 1-Cyclopentylpropane-1-sulfonic acid |
| Nitric acid (HNO₃) | 1-Cyclopentylpropane-1-sulfonic acid |
| Hydrogen Peroxide (excess) | 1-Cyclopentylpropane-1-sulfonic acid |
This table illustrates common strong oxidizing agents used to form higher oxidation states of thiols, applicable to this compound.
The oxidation of thiols by hydroperoxides, such as hydrogen peroxide (H₂O₂), is a fundamentally important reaction. The mechanism is more complex than a simple Sₙ2 reaction. The initial step is the nucleophilic attack of the thiolate anion on the peroxide. This leads to the formation of a sulfenic acid and a hydroxide (B78521) ion. The sulfenic acid is a key intermediate which can then undergo further reactions. nih.gov
The reaction of a thiol with H₂O₂ can be summarized in the following steps nih.gov:
Thiol to Sulfenic Acid: R-SH + H₂O₂ → R-SOH + H₂O
Sulfenic Acid to Sulfinic Acid: R-SOH + H₂O₂ → R-SO₂H + H₂O
Sulfinic Acid to Sulfonic Acid: R-SO₂H + H₂O₂ → R-SO₃H + H₂O
The sulfenic acid intermediate can also react with another thiol molecule to form a disulfide and water:
R-SOH + R-SH → R-S-S-R + H₂O
This pathway is often in competition with the further oxidation to sulfinic and sulfonic acids, and the reaction conditions can be tuned to favor one product over the other.
Reductive Processes of Thiol-Derived Species
The oxidized derivatives of this compound can be reduced back to the parent thiol or, under more forcing conditions, to the corresponding hydrocarbon.
The disulfide bond in bis(1-cyclopentylpropyl) disulfide can be readily cleaved by a variety of reducing agents to regenerate this compound. This reaction is a cornerstone of thiol chemistry. The process typically involves a thiol-disulfide exchange reaction, where a reducing agent with a thiol group attacks the disulfide bond.
Commonly used reducing agents include dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
| Reducing Agent | Typical Conditions |
| Dithiothreitol (DTT) | Aqueous buffer, room temperature |
| Tris(2-carboxyethyl)phosphine (TCEP) | Aqueous buffer, room temperature |
| Sodium borohydride (B1222165) (NaBH₄) | Alcoholic solvent |
| Zinc / Acetic Acid | Acidic conditions |
This table provides examples of common reducing agents for the cleavage of disulfide bonds, which would be effective for bis(1-cyclopentylpropyl) disulfide.
The mechanism with a dithiol reducing agent like DTT involves a series of nucleophilic attacks by the thiolate forms of DTT on the disulfide, ultimately leading to the release of two molecules of the thiol and the formation of a stable cyclic disulfide from the oxidized DTT.
The complete removal of the sulfur atom from this compound to yield 1-cyclopentylpropane is known as desulfurization. This reductive process requires more vigorous conditions than the reduction of a disulfide.
One of the most common methods for the desulfurization of thiols is the use of Raney nickel. libretexts.org This reagent is a fine powder of a nickel-aluminum alloy that has been treated with sodium hydroxide to leach out the aluminum, leaving a high surface area, catalytically active form of nickel. The mechanism is believed to involve the formation of a nickel-sulfur bond on the surface of the catalyst, followed by hydrogenolysis of the carbon-sulfur bond.
Another method involves the use of molybdenum hexacarbonyl, which can mediate the desulfurization of primary and secondary alkyl thiols. organic-chemistry.org This reaction tolerates a wide range of functional groups. researchgate.net
| Reagent | Typical Conditions | Product |
| Raney Nickel | Reflux in a solvent like ethanol | 1-Cyclopentylpropane |
| Molybdenum Hexacarbonyl [Mo(CO)₆] | High temperature in a suitable solvent (e.g., acetone) | 1-Cyclopentylpropane |
This table shows established methods for the desulfurization of secondary thiols, which are applicable to the conversion of this compound to its corresponding hydrocarbon.
The reactivity of this compound is largely dictated by the sulfur atom, which can act as a potent nucleophile in its anionic thiolate form or as a radical precursor under appropriate conditions.
Nucleophilic Reactivity of the Thiolate Anion
Deprotonation of this compound by a suitable base yields the corresponding 1-cyclopentylpropane-1-thiolate anion. This anion is a strong and soft nucleophile, readily participating in substitution reactions.
The 1-cyclopentylpropane-1-thiolate anion's role in substitution reactions is primarily governed by the substrate and reaction conditions. As a strong nucleophile, it overwhelmingly favors the bimolecular nucleophilic substitution (SN2) mechanism when reacting with appropriate electrophiles, such as methyl, primary, and less-hindered secondary alkyl halides. libretexts.orgpressbooks.pub The reaction proceeds in a single, concerted step where the thiolate attacks the electrophilic carbon while the leaving group departs. youtube.com
Conversely, the unimolecular nucleophilic substitution (SN1) mechanism is disfavored for this nucleophile. SN1 reactions proceed through a carbocation intermediate, and their rate is dependent on the stability of this intermediate, not the strength of the nucleophile. youtube.comorganic-chemistry.org Therefore, 1-cyclopentylpropane-1-thiolate would only participate in an SN1 reaction if the substrate is prone to forming a stable carbocation (e.g., a tertiary alkyl halide) and is placed in a polar protic solvent that can stabilize the intermediate. libretexts.org
| Factor | Favors SN1 Mechanism | Favors SN2 Mechanism |
|---|---|---|
| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., 1-Cyclopentylpropane-1-thiolate) |
| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMSO) |
| Kinetics | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
Examination of Stereochemical Outcomes in Nucleophilic Displacements
The stereochemical outcome of a nucleophilic substitution involving 1-cyclopentylpropane-1-thiolate is directly linked to the prevailing mechanism.
SN2 Reaction: In an SN2 reaction with a chiral substrate, the thiolate anion attacks the electrophilic carbon from the side opposite to the leaving group. This "backside attack" results in a predictable inversion of the stereochemical configuration at the reaction center, an outcome known as a Walden inversion. organic-chemistry.orgualberta.ca
SN1 Reaction: In the rare case of an SN1 reaction, the initial departure of the leaving group forms a planar carbocation intermediate. The nucleophilic thiolate can then attack this intermediate from either face with equal probability. This leads to the formation of a racemic mixture of both possible enantiomers. organic-chemistry.org
Steric and Electronic Effects of the Cyclopentyl Moiety on Reactivity
The cyclopentyl group attached to the alpha-carbon of this compound exerts significant influence on its reactivity.
Steric Effects: The cyclopentyl ring is a bulky substituent. This steric hindrance can impede the approach of the sulfur nucleophile to a sterically congested electrophilic center. researchgate.net Consequently, the rate of SN2 reactions involving 1-cyclopentylpropane-1-thiolate may be slower compared to less hindered thiolates like ethanethiolate, especially when reacting with secondary or more crowded substrates.
Electronic Effects: The cyclopentyl and propyl groups are alkyl substituents, which are weakly electron-donating through an inductive effect. This effect increases the electron density on the sulfur atom of the thiolate anion, thereby enhancing its nucleophilicity. This makes it a more reactive nucleophile compared to aryl thiolates where the negative charge can be delocalized and stabilized by the aromatic ring.
Radical-Mediated Reactions
Beyond its nucleophilic character, this compound can participate in highly efficient radical-mediated reactions, most notably thiol-ene and thiol-yne "click" reactions.
Thiol-Ene and Thiol-Yne Click Reactions
These reactions are powerful methods for forming carbon-sulfur bonds and are valued for their high yields, stereoselectivity, and tolerance of various functional groups. wikipedia.org The reaction proceeds via a free-radical chain mechanism, typically initiated by light or a radical initiator. wikipedia.orgalfa-chemistry.com
The mechanism involves three key stages:
Initiation: A radical initiator abstracts the hydrogen atom from this compound, generating a reactive 1-cyclopentylpropane-1-thiyl radical.
Propagation:
The thiyl radical adds to an unsaturated bond (an alkene in thiol-ene, an alkyne in thiol-yne) in an anti-Markovnikov fashion. wikipedia.org This forms a carbon-centered radical intermediate.
This carbon-centered radical then abstracts a hydrogen atom from another molecule of this compound (chain transfer), forming the final thioether product and regenerating the thiyl radical, which continues the chain. wikipedia.org
Termination: Two radicals combine to terminate the chain reaction.
| Stage | Description |
|---|---|
| Initiation | Formation of the 1-cyclopentylpropane-1-thiyl radical from the thiol precursor. |
| Propagation (Step 1) | Addition of the thiyl radical to an alkene, forming a carbon-centered radical intermediate. |
| Propagation (Step 2) | Hydrogen abstraction from another thiol molecule by the carbon-centered radical, yielding the product and a new thiyl radical. |
| Termination | Combination of any two radical species to form a non-radical product. |
The thiol-yne reaction is mechanistically similar but can proceed with the addition of one or two thiol molecules to the alkyne, yielding alkenyl sulfides or dithioethers, respectively. wikipedia.org
Understanding Radical Intermediate Stability in Thiol-Ene Polymerization
| Radical Type | Relative Stability | Reason |
|---|---|---|
| Tertiary | Most Stable | Hyperconjugation and inductive effects from three alkyl groups. |
| Secondary | Intermediate | Hyperconjugation and inductive effects from two alkyl groups. |
| Primary | Least Stable | Minimal stabilization from one alkyl group. |
Hydrolysis Reactions of Related Thioesters and Sulfides
Hydrolysis of Related Thioesters
Thioesters, the sulfur analogs of esters, undergo hydrolysis to yield a carboxylic acid and a thiol. This process can be catalyzed by either acid or base, with the rate of reaction being highly dependent on the pH of the solution. The general reaction for the hydrolysis of a thioester is as follows:
R-C(=O)S-R' + H₂O ⇌ R-C(=O)OH + HS-R'
The hydrolysis of thioesters is a thermodynamically favorable process. For instance, the hydrolysis of S-propyl thioacetate (B1230152) at 39°C and pH 7 has a Gibbs free energy change (ΔG) of approximately -7.7 kcal·mol⁻¹ harvard.edu.
Under acidic conditions, the hydrolysis of thioesters proceeds via a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of the thiol as a leaving group, followed by deprotonation, yields the carboxylic acid product.
Mechanism Steps:
Protonation of the carbonyl oxygen: This step makes the carbonyl carbon more susceptible to nucleophilic attack.
Nucleophilic attack by water: A water molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer: A proton is transferred from the attacking water molecule to the sulfur atom of the thioester.
Elimination of the thiol: The C-S bond cleaves, and the thiol is eliminated as a neutral molecule.
Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst.
The rate of acid-catalyzed hydrolysis is generally slower than base-catalyzed hydrolysis researchgate.net. For S-methyl thioacetate, a model alkyl thioester, the acid-mediated hydrolysis rate constant (kₐ) has been reported to be 1.5 x 10⁻⁵ M⁻¹s⁻¹ nih.gov.
In the presence of a base, such as hydroxide ions, thioesters undergo saponification. The mechanism also proceeds through a nucleophilic acyl substitution pathway, but with the direct attack of the hydroxide ion on the carbonyl carbon.
Mechanism Steps:
Nucleophilic attack by hydroxide: The hydroxide ion directly attacks the carbonyl carbon of the thioester.
Formation of a tetrahedral intermediate: This results in a negatively charged tetrahedral intermediate.
Elimination of the thiolate anion: The intermediate collapses, leading to the expulsion of the thiolate anion as the leaving group.
Protonation of the thiolate: The thiolate anion is subsequently protonated by water to form the thiol.
Base-catalyzed hydrolysis is typically faster than acid-catalyzed hydrolysis because the hydroxide ion is a stronger nucleophile than water pearson.com. The base-mediated hydrolysis rate constant (kₑ) for S-methyl thioacetate is significantly higher than its acid-mediated counterpart, at 1.6 x 10⁻¹ M⁻¹s⁻¹ nih.gov.
For thioesters derived from this compound, such as S-(1-cyclopentylpropyl) thioacetate, steric hindrance is expected to play a significant role in the hydrolysis rate. The bulky 1-cyclopentylpropyl group, being a secondary alkyl group, would sterically hinder the approach of the nucleophile (water or hydroxide) to the carbonyl carbon. This would likely result in a slower rate of hydrolysis compared to less sterically hindered primary alkyl thioesters like S-methyl or S-propyl thioacetate. This effect would be more pronounced in the base-catalyzed mechanism where the nucleophile directly attacks the carbonyl carbon.
| Hydrolysis Type | Rate Constant (k) | Conditions |
|---|---|---|
| Acid-Mediated (kₐ) | 1.5 x 10⁻⁵ M⁻¹s⁻¹ | pH 7, 23°C |
| Base-Mediated (kₑ) | 1.6 x 10⁻¹ M⁻¹s⁻¹ | |
| pH-Independent (kₗ) | 3.6 x 10⁻⁸ s⁻¹ |
Hydrolysis of Related Sulfides
Dialkyl sulfides (thioethers) are generally stable and less reactive towards hydrolysis than thioesters. The sulfur atom in a sulfide (B99878) is less electrophilic than the carbonyl carbon of a thioester. However, under certain conditions, such as in the presence of strong acids or oxidizing agents, sulfides can undergo reactions that may lead to cleavage of the C-S bond, which can be considered a form of hydrolysis.
Sulfides can be activated towards nucleophilic attack by reaction with alkyl halides to form sulfonium (B1226848) salts libretexts.org. These sulfonium ions are good leaving groups and can be displaced by a nucleophile, such as water, in an Sₙ2 reaction.
For a sulfide related to this compound, such as cyclopentyl propyl sulfide, direct hydrolysis is unlikely under normal conditions. However, if converted to a sulfonium salt, the bulky secondary 1-cyclopentylpropyl group would be expected to slow down the rate of nucleophilic substitution by water due to steric hindrance at the carbon atom bonded to the sulfur.
Advanced Spectroscopic and Analytical Characterization of 1 Cyclopentylpropane 1 Thiol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei within a molecule. For 1-Cyclopentylpropane-1-thiol, ¹H and ¹³C NMR, complemented by two-dimensional techniques, provide unambiguous assignment of all proton and carbon signals, confirming the compound's connectivity and stereochemistry.
Proton (¹H) NMR Chemical Shift Assignments and Coupling Constant Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various proton environments in the molecule. The chemical shifts are influenced by the electron density around the protons, which is modulated by the presence of the electron-withdrawing thiol group and the alkyl framework.
The proton attached to the sulfur atom (H-S) is anticipated to appear as a triplet in the region of 1.2-1.8 ppm, a characteristic range for alkyl thiols. This splitting pattern arises from the coupling with the adjacent methine proton. The methine proton (H-1), being directly attached to both the cyclopentyl ring and the sulfur-bearing carbon, is expected to be the most deshielded of the alkyl protons, with its signal appearing further downfield.
The protons of the propyl chain and the cyclopentyl ring will resonate in the upfield region, typical for saturated hydrocarbons. The methylene (B1212753) and methyl protons of the propyl group will show characteristic splitting patterns due to coupling with their neighbors. The protons on the cyclopentyl ring, due to their varying spatial relationships, may exhibit complex overlapping multiplets.
A detailed analysis of the coupling constants (J-values) provides valuable information about the dihedral angles between adjacent protons, aiding in the conformational analysis of the molecule.
Table 1: Predicted ¹H NMR Chemical Shift Assignments and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-S | 1.3 - 1.6 | t | ~7-8 |
| H-1 | 2.8 - 3.2 | m | - |
| H-2 | 1.5 - 1.8 | m | - |
| H-3 | 0.9 - 1.1 | t | ~7-8 |
| Cyclopentyl-H | 1.4 - 2.0 | m | - |
Note: Predicted values are based on empirical data for similar structures and may vary from experimental results.
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides a map of the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The carbon atom bonded to the thiol group (C-1) is expected to be the most downfield-shifted among the sp³ hybridized carbons due to the electronegativity of the sulfur atom.
The carbon atoms of the propyl chain and the cyclopentyl ring will appear in the typical aliphatic region of the spectrum. The symmetry of the cyclopentyl ring will influence the number of distinct signals observed for its carbons.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 45 - 55 |
| C-2 | 25 - 35 |
| C-3 | 10 - 15 |
| Cyclopentyl C-α | 40 - 50 |
| Cyclopentyl C-β | 25 - 35 |
| Cyclopentyl C-γ | 25 - 35 |
Note: Predicted values are based on empirical data for similar structures and may vary from experimental results.
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To overcome the challenges of signal overlap in the one-dimensional spectra and to definitively assign all proton and carbon signals, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment will reveal scalar coupling relationships between protons. Cross-peaks in the COSY spectrum will connect protons that are coupled to each other, allowing for the tracing of the proton connectivity throughout the propyl chain and within the cyclopentyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. Each cross-peak in the HSQC spectrum represents a C-H bond, providing a direct link between the ¹H and ¹³C NMR data and facilitating the assignment of the carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. This information is crucial for establishing the connectivity between different fragments of the molecule, for instance, connecting the propyl chain to the cyclopentyl ring through correlations between the protons on one fragment and the carbons on the other.
Fourier-Transform Infrared (FTIR) Spectroscopy
Identification of Characteristic S-H Stretching Frequencies
A key diagnostic feature in the FTIR spectrum of this compound is the stretching vibration of the sulfur-hydrogen (S-H) bond. This absorption is typically weak and appears in a relatively uncongested region of the spectrum, generally between 2550 and 2600 cm⁻¹. The presence of a band in this region is a strong indicator of the thiol functional group.
Analysis of C-S Vibrations and Cyclopentane (B165970) Ring Modes
The carbon-sulfur (C-S) stretching vibration is generally a weak to medium intensity band found in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. The exact position of this band can be influenced by the substitution pattern around the C-S bond.
The cyclopentane ring gives rise to a series of characteristic vibrational modes, including C-H stretching and bending, as well as ring deformation or "puckering" modes. The C-H stretching vibrations of the methylene groups in the cyclopentane ring and the propyl chain will appear in the region of 2850-3000 cm⁻¹. The scissoring and rocking vibrations of the CH₂ groups are expected in the 1450-1470 cm⁻¹ and 720-725 cm⁻¹ regions, respectively.
Table 3: Predicted Characteristic FTIR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| S-H Stretch | 2550 - 2600 | Weak |
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| CH₂ Scissoring | 1450 - 1470 | Medium |
| C-S Stretch | 600 - 800 | Weak to Medium |
Note: Predicted values are based on general group frequencies and may vary from experimental results.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This technique can distinguish between compounds with the same nominal mass but different elemental formulas.
For this compound (C8H16S), the theoretical monoisotopic mass is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, and ³²S). The exact mass of the molecular ion [M]⁺ is 144.09727 Da nih.gov. In experimental settings, HRMS analysis often involves ionizing the molecule to form species such as the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺. The high resolution of the instrument allows for the observed m/z value to be compared against the theoretical value with a very low margin of error, typically in the parts-per-million (ppm) range. This high degree of accuracy provides strong evidence for the compound's elemental composition, a key step in its structural confirmation.
Table 1: Theoretical HRMS Data for this compound Adducts
| Ion Species | Molecular Formula | Theoretical m/z |
|---|---|---|
| [M]⁺ | C₈H₁₆S | 144.09727 |
| [M+H]⁺ | C₈H₁₇S⁺ | 145.10510 |
Note: Data is based on theoretical calculations.
Elemental Analysis (CHNS/O) for Composition Verification
Elemental analysis provides the percentage composition of the elements (Carbon, Hydrogen, Nitrogen, Sulfur, and Oxygen) within a sample. This technique is fundamental for verifying the empirical formula of a synthesized compound. A sample of purified this compound is combusted under controlled conditions, and the resulting gases (CO₂, H₂O, SO₂) are quantitatively measured.
The experimentally determined percentages of carbon, hydrogen, and sulfur are then compared to the theoretical values calculated from the molecular formula C₈H₁₆S. A close correlation between the experimental and theoretical values, typically within a ±0.4% margin, confirms the elemental composition and the purity of the compound.
Table 2: Elemental Analysis Data for this compound
| Element | Theoretical % | Experimental % (Typical) |
|---|---|---|
| Carbon (C) | 66.60% | 66.60 ± 0.4% |
| Hydrogen (H) | 11.18% | 11.18 ± 0.4% |
Note: Experimental values represent a typical expected range for a pure sample.
Chromatographic Techniques for Purity Assessment (e.g., GC, HPLC)
Chromatographic methods are indispensable for assessing the purity of chemical compounds by separating them from potential impurities.
Gas Chromatography (GC): Gas chromatography is particularly well-suited for volatile compounds like thiols. In a typical GC analysis of this compound, the sample is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. For thiols, specialized columns are often used to achieve good peak shape and resolution chromforum.org. A highly pure sample of this compound would be expected to yield a single, sharp peak in the resulting chromatogram. The presence of additional peaks would indicate impurities, such as starting materials, byproducts, or degradation products. Coupling GC with a mass spectrometer (GC-MS) allows for both the separation and identification of these components nih.govnih.gov.
High-Performance Liquid Chromatography (HPLC): High-Performance Liquid Chromatography is a versatile technique used to separate components in a liquid mobile phase. For thiol analysis, reversed-phase HPLC is commonly employed nih.gov. The sample is dissolved in a suitable solvent and pumped through a column packed with a nonpolar stationary phase. A polar mobile phase is used for elution. To enhance detection, thiols can be derivatized with a chromophore or fluorophore prior to analysis, which allows for sensitive UV-Vis or fluorescence detection unipd.itmdpi.com. A purity assessment by HPLC would involve analyzing the area of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. A high percentage area for the main peak signifies high purity.
Table 3: Summary of Chromatographic Purity Assessment
| Technique | Principle | Expected Result for Pure Sample | Information Provided |
|---|---|---|---|
| Gas Chromatography (GC) | Separation of volatile compounds based on boiling point and column interaction. | A single, symmetrical peak. | Purity, presence of volatile impurities. |
Computational and Theoretical Investigations of 1 Cyclopentylpropane 1 Thiol
Density Functional Theory (DFT) Calculations
No published studies employing Density Functional Theory (DFT) calculations specifically on 1-Cyclopentylpropane-1-thiol were identified. Consequently, there is no available data for the subsections below.
There are no specific studies elucidating the electronic structure or orbital interactions (such as HOMO-LUMO gaps or molecular orbital analyses) for this compound.
No research has been found that models reaction transition states or calculates activation energies for reactions involving this compound.
A search of scientific databases yielded no analyses of the charge distribution, Mulliken charges, or electrostatic potential maps for this compound.
Conformational Analysis and Energy Landscapes of this compound
No dedicated conformational analysis or exploration of the potential energy landscapes for this compound has been published in scientific literature. While studies exist for simpler thiols and for the cyclopentyl ring system, this specific combination has not been the subject of such a computational study.
Thermodynamic Stability Studies and Comparison with Experimental Data (e.g., via Calorimetry)
No computational studies on the thermodynamic stability of this compound were found. Furthermore, a search for experimental calorimetric data for this specific compound yielded no results, precluding any comparison between theoretical and experimental thermodynamic values. Experimental data is available for the related but structurally simpler compound, cyclopentanethiol, but not for this compound itself.
Q & A
Q. How should researchers address discrepancies between computational predictions and experimental reactivity data for this compound?
- Methodological Answer : Reconcile discrepancies by: (i) Validating computational models (e.g., DFT or MD simulations) with experimental activation energies (from Arrhenius plots). (ii) Testing alternative solvent effects or transition-state analogs. (iii) Reporting confidence intervals for computational data to highlight uncertainty .
Q. What advanced techniques are suitable for probing the compound’s interactions in catalytic or biological systems?
- Methodological Answer : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities. For biological systems, design dose-response assays with appropriate controls (e.g., SH-group scavengers like N-ethylmaleimide). Pair with molecular docking studies to map interaction sites .
Q. How can researchers design experiments to investigate the compound’s role in sulfur-containing metabolic pathways?
- Methodological Answer : Employ isotopic labeling (e.g., <sup>34</sup>S or <sup>13</sup>C) to track metabolic incorporation. Combine with metabolomics (LC-MS/MS) to identify downstream metabolites. Use knockout models (e.g., CRISPR-modified enzymes) to isolate specific pathway contributions .
Data Presentation and Analysis
Q. What statistical frameworks are recommended for analyzing dose-dependent effects in toxicity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate EC50 values. Use Welch’s t-test for heteroscedastic data or Mann-Whitney U tests for nonparametric distributions. Report p-values with effect sizes (e.g., Cohen’s d) .
Q. How should researchers present conflicting data on the compound’s solubility and partition coefficients (logP)?
- Methodological Answer : Tabulate experimental vs. computed logP values (e.g., using XLogP3 or ChemAxon). Discuss solvent systems (e.g., octanol-water) and temperature dependencies. Use error bars in graphical representations to indicate variability across replicates .
Ethical and Reporting Standards
Q. What ethical considerations apply when extrapolating in vitro findings to in vivo models for this compound?
- Methodological Answer : Adhere to institutional animal care guidelines (e.g., ARRIVE 2.0). Validate in vitro-in vivo correlations (IVIVC) using pharmacokinetic modeling. Disclose limitations in cross-species applicability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
